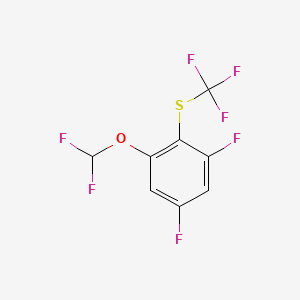
1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms and trifluoromethylthio groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of fluorine atoms through halogenation reactions.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and catalysts.
Thioether Formation: Incorporation of the trifluoromethylthio group through nucleophilic substitution reactions.
Industrial production methods often involve multi-step synthesis processes, utilizing specialized reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to specific targets, such as enzymes or receptors. The trifluoromethylthio group can also influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar in structure but lacks the trifluoromethylthio group.
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene: A positional isomer with different substitution patterns.
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene: Contains chlorine atoms instead of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H3F7OS |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3,5-difluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H |
InChI Key |
QJQOOPQRAHLZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)SC(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















